(Rac)-Vazegepant-13C,d3 is a chemical compound that serves as an isotopically labeled version of Vazegepant, which is recognized as a calcitonin gene-related peptide (CGRP) receptor antagonist. This compound is particularly significant in the context of migraine research, as it is the first intranasal CGRP receptor antagonist developed for acute migraine treatment. The introduction of isotopes, such as carbon-13 and deuterium, enhances the compound's utility in pharmacokinetic studies and metabolic profiling.
(Rac)-Vazegepant-13C,d3 falls under the category of pharmaceutical compounds, specifically classified as a CGRP receptor antagonist. This classification places it within a broader group of drugs used for managing migraine attacks by inhibiting the action of CGRP, a neuropeptide involved in the pathophysiology of migraines.
The synthesis of (Rac)-Vazegepant-13C,d3 involves several chemical reactions that incorporate isotopic labeling. The primary method for synthesizing this compound typically includes the following steps:
The synthesis requires precise control over reaction conditions to ensure that isotopic incorporation occurs without compromising the integrity of the Vazegepant structure. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are often utilized to confirm the incorporation and distribution of isotopes within the final product.
The molecular structure of (Rac)-Vazegepant-13C,d3 can be described by its chemical formula, which reflects the presence of both carbon-13 and deuterium atoms. The structural formula can be represented as follows:
The molecular weight and specific isotopic ratios are critical for understanding its behavior in biological systems. The exact molecular weight will vary slightly due to the presence of isotopes but can be calculated based on its composition.
(Rac)-Vazegepant-13C,d3 participates in various chemical reactions similar to those involving non-labeled Vazegepant. These reactions include:
The use of isotopes aids in elucidating metabolic pathways by providing distinct mass signatures that can be detected during analytical procedures.
(Rac)-Vazegepant-13C,d3 functions by antagonizing CGRP receptors, thereby preventing CGRP from exerting its vasodilatory effects that contribute to migraine pathophysiology. This mechanism involves:
Clinical studies have demonstrated that antagonism of CGRP receptors significantly reduces migraine frequency and severity, supporting the efficacy of Vazegepant derivatives in migraine management.
(Rac)-Vazegepant-13C,d3 exhibits physical properties typical of small organic molecules, including:
The chemical properties include:
Relevant data from analytical methods such as high-performance liquid chromatography (HPLC) can provide insights into purity and stability.
(Rac)-Vazegepant-13C,d3 is primarily utilized in scientific research focused on migraine therapies. Its applications include:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: